

# Application Notes and Protocols: Synthesis of 2-(3-Butynyloxy)tetrahydro-2H-pyran

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## Compound of Interest

Compound Name: 2-(3-Butynyloxy)tetrahydro-2H-pyran

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This document provides detailed application notes and experimental protocols for the synthesis of **2-(3-Butynyloxy)tetrahydro-2H-pyran**, a valuable intermediate in organic synthesis. The primary method involves the acid-catalyzed protection of the hydroxyl group of 3-butyn-1-ol with 3,4-dihydro-2H-pyran (DHP) to form a tetrahydropyranyl (THP) ether.<sup>[1][2][3][4][5]</sup> This protecting group strategy is widely employed due to the stability of THP ethers under various non-acidic conditions, such as with organometallics, hydrides, and acylating agents.<sup>[1][6]</sup>

## Reaction Principle

The synthesis of **2-(3-Butynyloxy)tetrahydro-2H-pyran** is an acid-catalyzed addition reaction.<sup>[2][4]</sup> The mechanism involves the protonation of the double bond in 3,4-dihydro-2H-pyran by an acid catalyst, leading to the formation of a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by the nucleophilic hydroxyl group of 3-butyn-1-ol to form the THP ether.<sup>[2][4]</sup>

## Quantitative Data Summary

The following table summarizes various reported reaction conditions and corresponding yields for the synthesis of **2-(3-Butynyloxy)tetrahydro-2H-pyran**.

Catalyst	Solvent	Temperature	Time	Yield (%)	Reference
Pyridinium p-toluenesulfonate (PPTS)	Dichloromethane (CH <sub>2</sub> Cl <sub>2</sub> )	Room Temperature	16 hours	68	<a href="#">[7]</a>
p-Toluenesulfonic acid monohydrate (p-TsOH)	Dichloromethane (CH <sub>2</sub> Cl <sub>2</sub> )	25°C	24 hours	Not specified	<a href="#">[7]</a>
Concentrated HCl	None (neat)	5°C to 50°C, then Room Temperature	2.5 hours	98 (crude)	<a href="#">[7]</a>
Pyridinium p-toluenesulfonate (PPTS)	Dichloromethane (CH <sub>2</sub> Cl <sub>2</sub> )	0°C, then Room Temperature	3.5 hours	Not specified	<a href="#">[7]</a>

## Experimental Protocols

This section provides a detailed protocol for the synthesis of **2-(3-Butynyloxy)tetrahydro-2H-pyran** using pyridinium p-toluenesulfonate (PPTS) as the catalyst, which is a commonly used mild acidic catalyst for this transformation.[\[3\]](#)[\[6\]](#)[\[7\]](#)

### Materials:

- 3-Butyn-1-ol
- 3,4-Dihydro-2H-pyran (DHP)[\[8\]](#)[\[9\]](#)
- Pyridinium p-toluenesulfonate (PPTS)
- Anhydrous Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution

- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

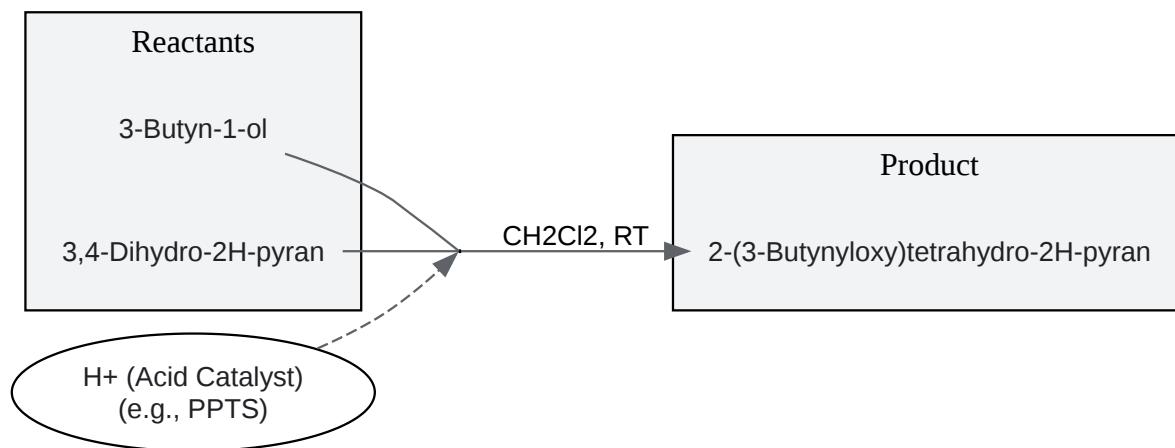
#### Procedure:

- To a solution of 3-butyn-1-ol (1.0 equivalent) and 3,4-dihydro-2H-pyran (1.0 to 1.1 equivalents) in anhydrous dichloromethane, add a catalytic amount of pyridinium p-toluenesulfonate (typically 0.003 equivalents).<sup>[7]</sup>
- Stir the mixture at room temperature for 16 hours.<sup>[7]</sup> The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by washing the organic layer with a saturated aqueous sodium bicarbonate solution.<sup>[7]</sup>
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.<sup>[7]</sup>
- Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.<sup>[7]</sup>
- Purify the crude product by vacuum distillation to obtain **2-(3-Butynyloxy)tetrahydro-2H-pyran** as a light yellow liquid.<sup>[7]</sup>

## Visualizations

## Reaction Scheme:

The following diagram illustrates the chemical transformation for the synthesis of **2-(3-Butynyoxy)tetrahydro-2H-pyran**.

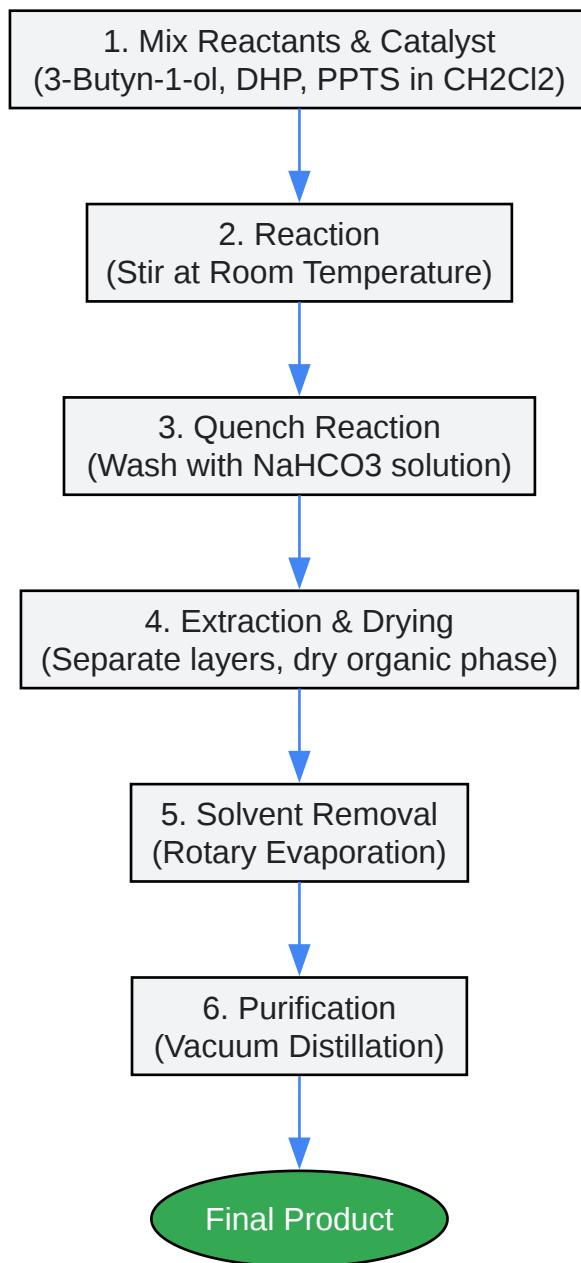


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Caption: Synthesis of **2-(3-Butynyoxy)tetrahydro-2H-pyran**.

## Experimental Workflow:

The following diagram outlines the key steps in the experimental procedure.

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Caption: Experimental workflow for the synthesis.

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